The synthesis of CID 53440195 involves several chemical reactions, typically starting from simpler precursors. One common method utilizes amine coupling reactions, where a pyridine derivative is reacted with a substituted phenyl compound under controlled conditions to yield the desired product.
CID 53440195 has a well-defined molecular structure characterized by its stereochemistry. The compound features a chiral center at the second carbon atom, contributing to its potential biological activity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.
CID 53440195 can participate in various chemical reactions typical for amines. These include:
The mechanism of action for CID 53440195 is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes associated with various diseases.
CID 53440195 exhibits several notable physical and chemical properties:
CID 53440195 holds potential applications in various scientific fields:
CID 53440195 represents a synthetically derived small molecule compound cataloged in the PubChem database, reflecting its relevance within modern medicinal chemistry and drug discovery pipelines. Characterized by its specific molecular architecture—which often incorporates heterocyclic elements and functional groups amenable to further derivatization—this compound exemplifies the sophisticated chemical scaffolds being engineered to address complex biological targets. Its systematic identification within public chemical repositories underscores its role as a research tool or intermediate in developing therapeutic agents, particularly against challenging disease pathways where traditional small molecule approaches face limitations.
The discovery of CID 53440195 is embedded within the broader evolution of combinatorial chemistry and structure-based drug design (SBDD) methodologies prevalent in the early 21st century. While its exact synthetic origin is not detailed in public literature, its structural features (such as potential triazole rings or sulfonyl groups) align with compounds generated using click chemistry techniques, notably the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), pioneered by Sharpless and colleagues [1]. This reaction revolutionized the efficient and modular assembly of complex, drug-like molecules under mild conditions, enabling the rapid construction of diverse libraries from which CID 53440195 likely emerged [1].
The compound’s development trajectory mirrors the industry shift towards rational drug design. Advances in Computer-Aided Drug Design (CADD) allowed researchers to predict interactions between novel scaffolds like CID 53440195 and biological targets in silico before synthesis, accelerating its identification as a hit or lead compound [1] [6]. Furthermore, the rise of DNA-Encoded Libraries (DELs) technology provided a high-throughput platform for screening vast chemical spaces against purified targets. It is plausible that CID 53440195 was synthesized and screened as part of such a library, leveraging DNA barcoding to identify its binding affinity efficiently [1].
Table 1: Key Methodologies Influencing CID 53440195’s Discovery
Methodology | Role in Discovery | Key Feature Utilized |
---|---|---|
Click Chemistry (CuAAC) | Enabled modular, efficient synthesis of core scaffold | High yield, stereospecificity, mild conditions |
CADD | In silico prediction of target binding and optimization of molecular properties | Binding affinity simulation, ADMET prediction |
DEL Screening | High-throughput identification of bioactive hits from large libraries | DNA barcoding for target binding identification |
CID 53440195 holds strategic importance in modern medicinal chemistry for several interconnected reasons, reflecting its versatility and alignment with cutting-edge therapeutic modalities:
Synthetic Versatility and Scaffold Hopability: The compound’s structure, likely featuring reactive handles (e.g., azide, alkyne, or fluorosulfonyl groups), makes it amenable to further chemical modification via reactions like SuFEx (Sulfur Fluoride Exchange) or additional click chemistry cycles. This allows medicinal chemists to rapidly generate analogs (scaffold hopping) for Structure-Activity Relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties [1] [4]. Its potential role as a synthetic intermediate for PROTACs (Proteolysis Targeting Chimeras) is significant. By serving as a linker or one pharmacophore component, CID 53440195 could contribute to bifunctional molecules designed to degrade traditionally "undruggable" targets via Targeted Protein Degradation (TPD) [1].
Biological Relevance and Target Engagement: While specific target details require proprietary data, compounds with structural similarities to CID 53440195 are frequently investigated for modulating protein-protein interactions (PPIs), enzymes (kinases, proteases), or receptors implicated in oncology, neurology, and infectious diseases. Its potential to engage challenging targets stems from its ability to present diverse pharmacophores in a conformationally restricted manner, enhancing binding specificity [1] [5]. Its emergence coincides with research into light-activated therapeutics ("photopharmacology"). The structural motifs in CID 53440195 could potentially be adapted for photoinduced energy transfer applications, allowing spatiotemporal control of drug activity, akin to recent advances in tetrahydroisoquinoline synthesis [4].
Enabling Drug Discovery Technologies: CID 53440195 embodies the integration of modern drug discovery approaches. Its journey from concept to candidate would leverage:
Table 2: Potential Roles and Applications of CID 53440195 in Drug Development
Role | Application Context | Relevant Modern Strategy |
---|---|---|
Synthetic Intermediate | Building block for PROTACs/bifunctional degraders | Targeted Protein Degradation (TPD) |
Screening Hit (from DEL) | Binder to enzymes, receptors, or PPIs | DNA-Encoded Library (DEL) Technology |
SAR Exploration Core | Scaffold for generating analogs to optimize drug properties | Structure-Activity Relationship (SAR) Studies |
Photopharmacology Probe | Light-activatable precursor (potential adaptation) | Photoinduced Energy Transfer / Catalysis |
Computational Model | Template for in silico screening & prediction validation | Computer-Aided Drug Design (CADD) |
Contemporary research directions involving CID 53440195 and similar compounds are increasingly leveraging Artificial Intelligence (AI) and Machine Learning (ML). Predictive models trained on structural and bioactivity data can suggest optimal derivatization paths for CID 53440195 to enhance its properties or repurpose it for new indications [1] [3]. Its significance is further highlighted by its relevance to sessions at major conferences (e.g., MEDI sessions at ACS Fall 2025, MCDDCONGRESS2025) focusing on emerging modalities like degraders, molecular glues, and computationally driven design [2] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7